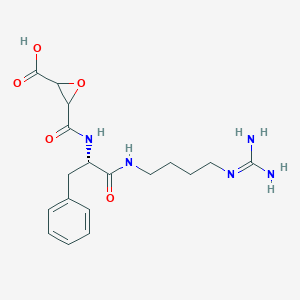
2-Heptylbutane-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Heptylbutane-1,4-diol (HB) is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. HB is a chiral molecule that exists in two enantiomeric forms, with the (R)-enantiomer being the most biologically active. In
Mécanisme D'action
The mechanism of action of 2-Heptylbutane-1,4-diol is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In particular, 2-Heptylbutane-1,4-diol has been shown to activate the nuclear factor-kappa B (NF-κB) pathway, which plays a key role in regulating inflammation and immune responses. 2-Heptylbutane-1,4-diol has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in tissue remodeling and inflammation.
Biochemical and Physiological Effects:
2-Heptylbutane-1,4-diol has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 2-Heptylbutane-1,4-diol can inhibit the growth of various bacterial and fungal species, including Staphylococcus aureus and Candida albicans. 2-Heptylbutane-1,4-diol has also been shown to reduce the production of pro-inflammatory cytokines in immune cells, suggesting that it may have anti-inflammatory properties. In animal studies, 2-Heptylbutane-1,4-diol has been shown to have neuroprotective effects, reducing the loss of dopaminergic neurons in a mouse model of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Heptylbutane-1,4-diol in lab experiments is its potential as a versatile tool for modulating various signaling pathways in cells. However, one limitation of using 2-Heptylbutane-1,4-diol is its relatively low solubility in water, which can make it challenging to work with in certain experimental settings. Additionally, the synthesis of 2-Heptylbutane-1,4-diol can be complex and time-consuming, which may limit its widespread use in research.
Orientations Futures
There are several future directions for research on 2-Heptylbutane-1,4-diol. One area of interest is the development of more efficient and scalable synthesis methods for 2-Heptylbutane-1,4-diol, which could facilitate its use in a wider range of applications. Another area of interest is the further investigation of 2-Heptylbutane-1,4-diol's potential as a treatment for neurological disorders, as well as its potential as a pesticide or alternative to traditional antibiotics. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-Heptylbutane-1,4-diol and its effects on various signaling pathways in cells.
Méthodes De Synthèse
The synthesis of 2-Heptylbutane-1,4-diol involves a multi-step process, starting with the reaction of heptanal with formaldehyde to form 2-heptyl-2-methylpropanal. This intermediate is then reacted with nitromethane to form the corresponding nitroalkane, which is subsequently reduced to the amine using sodium borohydride. The final step involves the selective reduction of the amine to the alcohol using lithium aluminum hydride.
Applications De Recherche Scientifique
2-Heptylbutane-1,4-diol has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 2-Heptylbutane-1,4-diol has been shown to have antimicrobial, anti-inflammatory, and anticancer properties. It has also been investigated as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. In agriculture, 2-Heptylbutane-1,4-diol has been shown to have insecticidal and fungicidal properties, making it a potential alternative to traditional pesticides. In materials science, 2-Heptylbutane-1,4-diol has been investigated as a potential monomer for the synthesis of biodegradable polymers.
Propriétés
Numéro CAS |
100536-95-6 |
|---|---|
Nom du produit |
2-Heptylbutane-1,4-diol |
Formule moléculaire |
C11H24O2 |
Poids moléculaire |
188.31 g/mol |
Nom IUPAC |
2-heptylbutane-1,4-diol |
InChI |
InChI=1S/C11H24O2/c1-2-3-4-5-6-7-11(10-13)8-9-12/h11-13H,2-10H2,1H3 |
Clé InChI |
UWIHDVYPIGJDKC-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(CCO)CO |
SMILES canonique |
CCCCCCCC(CCO)CO |
Synonymes |
2-Heptyl-1,4-butanediol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



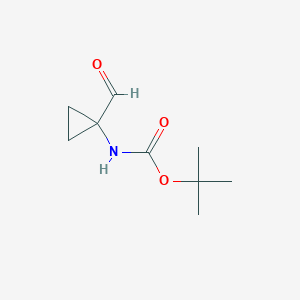
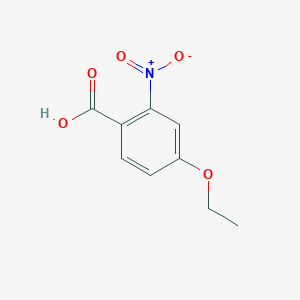





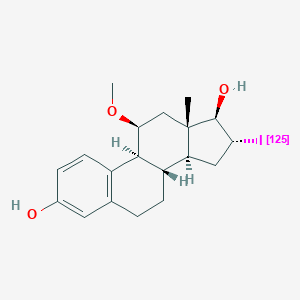

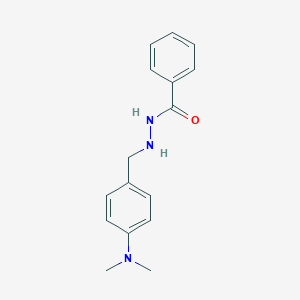
![2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclohexanone](/img/structure/B34054.png)
![Ethanone, 1-(6-methyl-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-(9CI)](/img/structure/B34055.png)

